

# Unraveling the Binding Profile of TIM-063: A Comparative Analysis

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Compound of Interest		
Compound Name:	TIM-063	
Cat. No.:	B12406557	Get Quote

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[City, State] – [Date] – A comprehensive analysis of the binding characteristics of **TIM-063**, a potent kinase inhibitor, reveals a dual-specificity profile, targeting both Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and Adaptor Protein 2-Associated Protein Kinase 1 (AAK1). This guide provides a detailed comparison of **TIM-063**'s binding affinity with other relevant kinase inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of CaMKK, **TIM-063** has demonstrated inhibitory activity against both CaMKKα and CaMKKβ isoforms. Subsequent proteomic screening using a Kinobeads-based approach identified AAK1 as a significant off-target of **TIM-063**.[1][2][3] This dual activity presents both opportunities and challenges for its therapeutic application and underscores the importance of thorough off-target profiling in drug discovery.

## **Comparative Binding Affinity**

While direct kinetic data (k"on", k"off") for **TIM-063** is not publicly available, a comparative analysis of its binding affinity can be assembled from reported inhibition constants (IC50 and Ki). The following tables summarize the available data for **TIM-063** and other inhibitors targeting CaMKK and AAK1, providing a quantitative basis for comparison.

Table 1: Comparative Affinity of TIM-063 and Competitor Inhibitors against CaMKK



Compound	Target	IC50 (μM)	Ki (μM)
TIM-063	СаМККα	0.63	0.35
TIM-063	СаМККβ	0.96	0.20
STO-609	СаМККα/β	~0.1	Not Reported

Note: STO-609 is a commonly used CaMKK inhibitor and is included for comparative purposes.

Table 2: Comparative Affinity of TIM-063 and Other Inhibitors against AAK1

Compound	Target	IC50 (μM)	KD (nM)
TIM-063	AAK1	8.51	Not Reported
TIM-098a	AAK1	0.24	Not Reported
Sunitinib	AAK1	Not Reported	11
Erlotinib	AAK1	Not Reported	3.1

Note: TIM-098a is a derivative of **TIM-063** developed for greater potency against AAK1.[1][2][3] Sunitinib and Erlotinib are multi-targeted kinase inhibitors with known AAK1 activity.[4]

## **Experimental Protocols**

The identification of AAK1 as an off-target of **TIM-063** was achieved through a chemical proteomics approach utilizing Kinobeads. This method is instrumental in identifying the cellular targets of small molecule inhibitors.

## **Kinobeads-Based Target Identification**

This protocol outlines the general workflow for identifying kinase targets of an inhibitor using Kinobeads coupled with mass spectrometry.

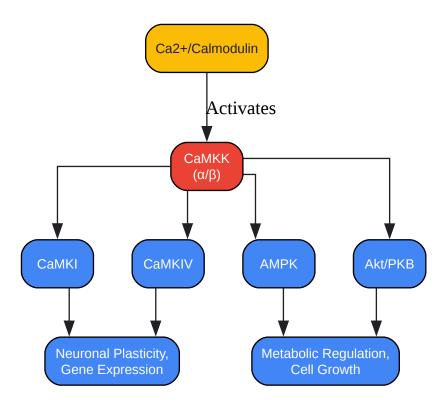
 Lysate Preparation: Cellular or tissue lysates are prepared to solubilize proteins, including kinases.



- Competitive Binding: The lysate is pre-incubated with varying concentrations of the inhibitor of interest (e.g., TIM-063) to allow for binding to its target kinases.
- Kinobeads Pulldown: The lysate is then incubated with Kinobeads, which are sepharose beads functionalized with a broad-spectrum kinase inhibitor. Kinases not bound by the test inhibitor will bind to the Kinobeads.
- Washing: The beads are washed to remove non-specifically bound proteins.
- Elution: The bound kinases are eluted from the Kinobeads.
- Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS). The degree of inhibition is determined by the reduction in the amount of a specific kinase pulled down in the presence of the inhibitor compared to a control.[5]

## Signaling Pathways and Experimental Workflow

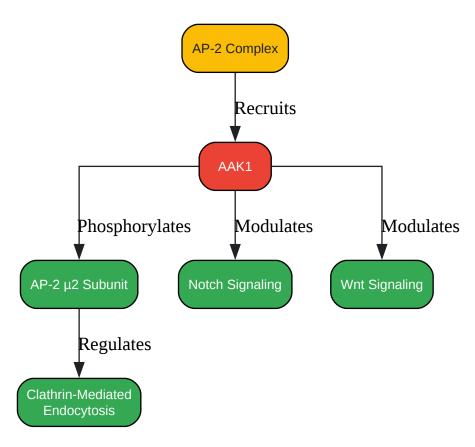
To visualize the biological context and experimental approach, the following diagrams illustrate the signaling pathways of CaMKK and AAK1, and the experimental workflow for Kinobeads screening.





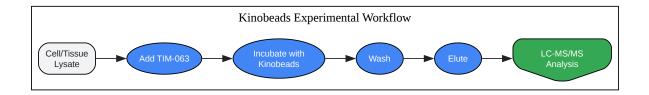
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#### CaMKK Signaling Pathway



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#### **AAK1 Signaling Pathway**



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Kinobeads Experimental Workflow



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### References

- 1. researchgate.net [researchgate.net]
- 2. Development of a novel AAK1 inhibitor via Kinobeads-based screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks PMC [pmc.ncbi.nlm.nih.gov]
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